4-Nitrobenzyl 2-nitrobenzoate
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Overview
Description
4-Nitrobenzyl 2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of nitro groups attached to both the benzyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-nitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-aminobenzyl 2-aminobenzoate.
Substitution: Formation of substituted benzyl benzoates.
Oxidation: Formation of 4-nitrobenzoic acid and 2-nitrobenzoic acid.
Scientific Research Applications
4-Nitrobenzyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2-nitrobenzoate involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo reduction to form reactive intermediates that can interact with various biomolecules. The pathways involved include nucleophilic substitution and redox reactions, which can lead to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzyl 4-nitrobenzoate
- 2-Nitrobenzyl 2-nitrobenzoate
- 4-Fluoro-2-nitrobenzoic acid
Uniqueness
Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific research and industrial applications .
Properties
CAS No. |
7471-30-9 |
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Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-nitrobenzoate |
InChI |
InChI=1S/C14H10N2O6/c17-14(12-3-1-2-4-13(12)16(20)21)22-9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2 |
InChI Key |
KJUUWRYIMNTSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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